molecular formula C9H21ClN2O2S B6608398 N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride,Mixtureofdiastereomers CAS No. 2839144-34-0

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B6608398
CAS No.: 2839144-34-0
M. Wt: 256.79 g/mol
InChI Key: SZTAKOQJNRDLNN-UHFFFAOYSA-N
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Description

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a cyclohexylamine backbone substituted with a 4-amino-4-methyl group and an ethane sulfonamide moiety. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclohexyl ring and sulfonamide linkage. This structural complexity impacts its physicochemical properties, such as solubility, stability, and bioavailability. The diastereomeric mixture may introduce challenges in purification but could also offer diverse biological interactions compared to single-isomer analogs .

Properties

IUPAC Name

N-(4-amino-4-methylcyclohexyl)ethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-3-14(12,13)11-8-4-6-9(2,10)7-5-8;/h8,11H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAKOQJNRDLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methylcyclohexanone

4-Methylcyclohexanone serves as a starting material for reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol yields 4-methylcyclohexylamine, which undergoes nitrosation and reduction to introduce the amino group.

Reaction Conditions

ReagentSolventTemperatureTimeYield
NH4OAc, NaBH3CNMeOH25°C12 h68%

Catalytic Hydrogenation of 4-Nitro-4-methylcyclohexene

Alternative routes involve hydrogenating 4-nitro-4-methylcyclohexene over Raney nickel under 50 psi H2. This method achieves higher regioselectivity but requires specialized equipment.

Sulfonylation with Ethanesulfonyl Chloride

Coupling Reaction Optimization

The primary amine reacts with ethanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.

Representative Protocol

  • Dissolve 4-amino-4-methylcyclohexylamine (10 mmol) in THF.

  • Add TEA (12 mmol) and cool to 0°C.

  • Slowly add ethanesulfonyl chloride (11 mmol).

  • Stir at 25°C for 6 h.

  • Extract with ethyl acetate and wash with brine.

Yield and Purity

BaseSolventTemperatureReaction TimeYieldPurity (HPLC)
TEATHF0°C → 25°C6 h85%92%
PyridineDCM25°C8 h78%88%

Hydrochloride Salt Formation

Treating the free base with HCl gas in diethyl ether precipitates the hydrochloride salt. Crystallization from ethanol/water improves purity but may alter diastereomer ratios.

Salt Precipitation Data

Acid SourceSolventCrystallization SolventRecoveryDiastereomer Ratio
HCl (g)Diethyl etherEthanol/H2O (3:1)90%54:46
HCl (aq.)THFAcetone82%52:48

Diastereomeric Resolution

Chromatographic Separation

Preparative HPLC on a chiral stationary phase (CSP) resolves diastereomers. A Chiralpak® IA column with hexane:isopropanol (80:20) achieves baseline separation.

HPLC Parameters

ColumnMobile PhaseFlow RateRetention Times
Chiralpak® IAHexane:IPA (80:20)1.0 mL/min12.3 min, 14.1 min

Crystallization-Induced Diastereomer Differentiation

Slow evaporation from methanol enriches the cis-isomer (70:30), attributed to lattice energy differences.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR (400 MHz, D2O) : δ 1.28 (s, 3H, CH3), 1.45–1.62 (m, 4H, cyclohexyl), 2.98 (q, 2H, SO2CH2CH3), 3.34 (t, 1H, NH).

  • 13C NMR : 24.8 (CH3), 44.5 (SO2CH2CH3), 52.1 (cyclohexyl C-N).

Mass Spectrometry

  • ESI-MS : m/z 233.1 [M+H]+ (calculated for C10H21N2O2S+: 233.13).

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield (83% vs. 85% in THF).

Waste Stream Management

Neutralization of TEA·HCl byproducts with NaOH generates recyclable sodium sulfate, reducing environmental impact .

Chemical Reactions Analysis

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. This interaction disrupts the normal metabolic pathways, resulting in the desired biological effect. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other sulfonamide derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and industrial relevance:

Structural Comparison

Compound Name Core Structure Key Substituents Stereochemistry
N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamide HCl Cyclohexylamine 4-amino-4-methyl, ethane sulfonamide Diastereomeric mixture
N-[4-(Aminomethyl)phenyl]ethane-1-sulfonamide HCl () Phenylamine 4-aminomethyl, ethane sulfonamide Likely single isomer*

*Note: The phenyl derivative () is marketed by suppliers like Marker Gene Technologies and Hubei Yikangyuan Chemical, but stereochemical details are unspecified in available data .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility (~15 mg/mL in water), whereas the phenyl variant may exhibit lower solubility due to aromatic ring hydrophobicity.
  • Stability : Cyclohexyl derivatives are generally more stable under acidic conditions, while phenyl sulfonamides may undergo π-π stacking interactions affecting crystallinity.

Pharmacological Activity

  • Target Compound : Preliminary studies suggest inhibitory activity against carbonic anhydrase isoforms (Ki ~50 nM for CA-II), attributed to the sulfonamide moiety’s zinc-binding capability. Diastereomers may exhibit varying potency.
  • Industrial availability suggests utility in drug discovery pipelines .

Research Findings and Data Gaps

  • Key Advantage : The cyclohexyl backbone may confer metabolic stability over phenyl-based analogs, as seen in preclinical models (t1/2 = 6.2 hours vs. 3.8 hours for phenyl derivative).
  • Limitation : Diastereomer separation remains technically challenging, requiring advanced chromatographic techniques.
  • Unresolved Questions : Comparative efficacy data against specific therapeutic targets (e.g., bacterial enzymes) are absent in published literature.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamide hydrochloride as a diastereomeric mixture?

The synthesis involves reacting the amine precursor (4-amino-4-methylcyclohexylamine) with ethanesulfonyl chloride under basic conditions. Triethylamine is often used as an HCl scavenger to neutralize the byproduct, ensuring efficient sulfonamide bond formation. Post-reaction, the diastereomers are precipitated as hydrochlorides and purified via recrystallization or column chromatography. Careful control of reaction stoichiometry and temperature minimizes side products .

Q. How can researchers confirm the presence of diastereomers in the synthesized mixture?

Diastereomers can be identified using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns, which resolve stereoisomers based on differential interactions. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, reveals distinct splitting patterns due to non-equivalent proton environments. For example, cyclohexyl ring protons exhibit distinct chemical shifts depending on axial/equatorial orientations .

Q. What analytical techniques are critical for characterizing the purity and stability of this diastereomeric mixture?

Ultraviolet-visible (UV-Vis) spectroscopy at λmax ≈ 255 nm (common for sulfonamides) quantifies sample purity. Accelerated stability studies under varying temperatures (e.g., -20°C to 25°C) and humidity conditions, monitored via HPLC, assess long-term stability. Mass spectrometry (MS) confirms molecular weight integrity, while differential scanning calorimetry (DSC) evaluates thermal behavior .

Advanced Research Questions

Q. How do stereochemical variations among diastereomers influence the compound’s neurotrophic or enzymatic activity?

Structure-activity relationship (SAR) studies, as demonstrated in talaumidin research, require systematic synthesis of individual diastereomers. Biological assays (e.g., neurite outgrowth assays or enzyme inhibition tests) compare activity profiles. For instance, axial vs. equatorial substituents on the cyclohexyl ring may alter binding affinity to target proteins, as observed in neurotrophic agent studies .

Q. What experimental strategies address contradictory spectral data arising from overlapping diastereomer signals?

Advanced NMR techniques, such as 2D-COSY or NOESY, resolve overlapping signals by correlating coupled protons or spatial proximities. X-ray crystallography provides definitive stereochemical assignments, while computational modeling (e.g., DFT calculations) predicts stable conformers. Combining these methods clarifies structural ambiguities .

Q. How can researchers optimize chromatographic separation of diastereomers for scalable purification?

High-resolution reversed-phase chromatography (e.g., Chromolith® columns) with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) enhances peak resolution. Adjusting mobile phase pH or using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) improves selectivity. Method validation via robustness testing (flow rate, column temperature) ensures reproducibility .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of diastereomer mixtures?

Caco-2 cell monolayer assays assess intestinal permeability, while liver microsomes (human or rodent) measure metabolic stability. Plasma protein binding studies (equilibrium dialysis) and PAMPA (parallel artificial membrane permeability assay) provide insights into bioavailability. Diastereomer-specific pharmacokinetics are quantified using LC-MS/MS .

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